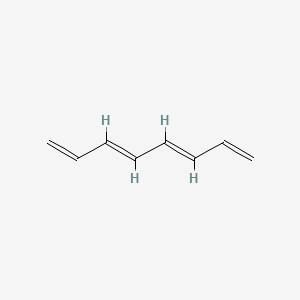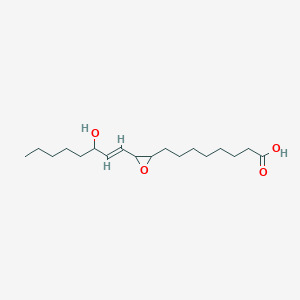
9,10-Epoxy-13-hydroxy-11-octadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Epoxy-13-hydroxy-11-octadecenoate is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
1. Reaction with Hematin and Formation of Various Fatty Acids
Dix and Marnett (1985) explored the reaction of linoleic acid hydroperoxide with hematin, leading to the formation of various fatty acids, including 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides insights into the mechanism of unsaturated fatty acid hydroperoxide metabolism, with relevance to mammalian metabolites of linoleic and arachidonic acids (Dix & Marnett, 1985).
2. Interaction with Lysine Moieties in Proteins
Lederer, Schuler, and Ohmenhäuser (1999) investigated the reactivity of 9,10-epoxy-13-hydroxy-11-octadecenoate with lysine moieties, modeling protein-bound lysine. This study is crucial in understanding how epoxyols, intermediates in lipid oxidation, interact with proteins, potentially impacting food chemistry and lipid-protein interactions (Lederer, Schuler, & Ohmenhäuser, 1999).
3. Formation from Linoleic Acid Hydroperoxide
Hamberg and Gotthammar (1973) identified 9,10-epoxy-13-hydroxy-11-octadecenoate as a product formed from linoleic acid hydroperoxide. Their work offers valuable information about the transformation pathways of fatty acid hydroperoxides, contributing to our understanding of lipid oxidation processes (Hamberg & Gotthammar, 1973).
4. Analysis of Trihydroxyoctadecenoic Acids
Hamberg (1991) conducted a regio- and stereochemical analysis of trihydroxyoctadecenoic acids, which are derived from the hydrolysis of 9,10-epoxy-13-hydroxy-11-octadecenoate. This study provides a method for analyzing these acids, which are significant in the study of lipid oxidation and enzymatic pathways in fatty acid metabolism (Hamberg, 1991).
5. Photolysis of Unsaturated Fatty Acid Hydroperoxides
Schieberle, Trebert, Firl, and Grosch (1985) explored the photolysis of unsaturated fatty acid hydroperoxides, including compounds related to 9,10-epoxy-13-hydroxy-11-octadecenoate. This research enhances our understanding of the degradation pathways of fatty acid hydroperoxides under specific conditions, relevant to food chemistry and lipid oxidation studies (Schieberle, Trebert, Firl, & Grosch, 1985).
Eigenschaften
Molekularformel |
C18H32O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
8-[3-[(E)-3-hydroxyoct-1-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-15(19)13-14-17-16(22-17)11-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+ |
InChI-Schlüssel |
BWLQUNFALXKBSJ-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1C(O1)CCCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



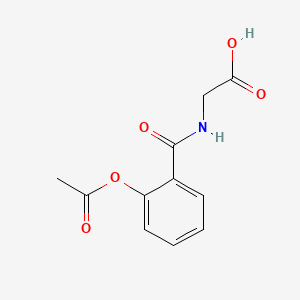



![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)


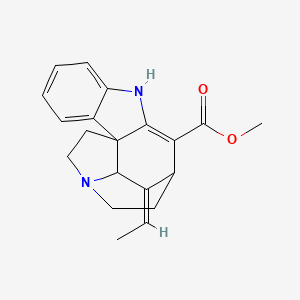
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
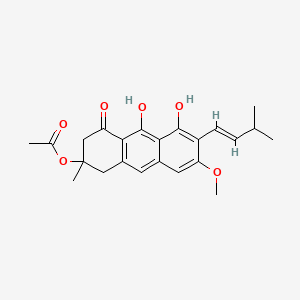
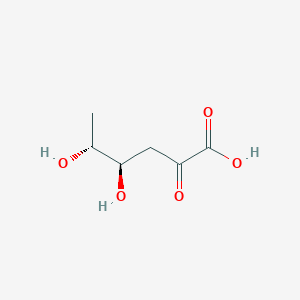
![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
